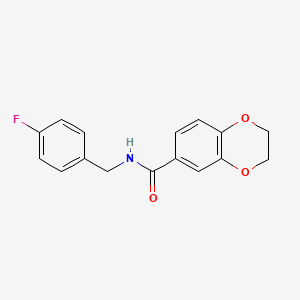![molecular formula C14H12ClN3O B5735882 6-chloro-5-methyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5735882.png)
6-chloro-5-methyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-5-methyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 6-chloro-5-methyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol involves the inhibition of the activity of certain enzymes involved in the inflammatory response and in cancer cell growth. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include its anti-inflammatory and anti-cancer properties. This compound has been shown to reduce the production of inflammatory mediators and to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-chloro-5-methyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol in lab experiments include its potential applications in the study of inflammatory diseases and cancer. This compound has been shown to have anti-inflammatory and anti-cancer properties, which make it a promising candidate for further study. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
For the study of 6-chloro-5-methyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol include further research into its mechanism of action and potential applications in the treatment of inflammatory diseases and cancer. This compound may also be studied for its potential use in the development of new drugs for the treatment of these diseases. Additionally, further research may be needed to fully understand the toxicity and limitations of using this compound in lab experiments.
Métodos De Síntesis
The synthesis of 6-chloro-5-methyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol involves the reaction of 2-methylphenylhydrazine with 4-chloro-3-methyl-1,2,6-triazine in the presence of a base. This reaction results in the formation of 6-chloro-5-methyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine, which is then converted to the desired compound by reacting it with 1,4-benzoquinone.
Aplicaciones Científicas De Investigación
6-chloro-5-methyl-2-(2-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
6-chloro-5-methyl-2-(2-methylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-8-5-3-4-6-10(8)11-7-12-16-9(2)13(15)14(19)18(12)17-11/h3-7,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLIAMIESXRJBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC3=NC(=C(C(=O)N3N2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194290 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-chlorophenyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B5735811.png)
![2-methyl-4-[2-(4-morpholinyl)-2-oxoethyl]-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5735832.png)
![2,5-dimethyl-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5735839.png)

![N-{4-[(cyclopropylcarbonyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5735851.png)
![4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5735853.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5735855.png)
![4-(3-pyridinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B5735861.png)

![3-[(2-isopropylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5735864.png)
![1,9-dimethyl-N-(2-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5735890.png)
![4-[methyl(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5735893.png)
